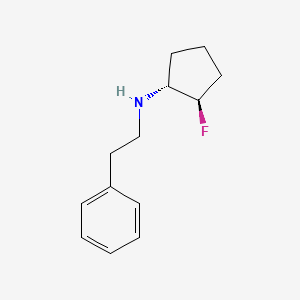
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine
Vue d'ensemble
Description
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a phenylethyl group attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the fluorine atom and the phenylethyl group.
Reductive Amination: The phenylethyl group is introduced via reductive amination, where the cyclopentanone is reacted with phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or thiol-substituted cyclopentane derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The phenylethyl group can contribute to hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
(1R,2R)-2-chloro-N-(2-phenylethyl)cyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-2-bromo-N-(2-phenylethyl)cyclopentan-1-amine: Similar structure but with a bromine atom instead of fluorine.
(1R,2R)-2-iodo-N-(2-phenylethyl)cyclopentan-1-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro, bromo, and iodo analogs.
Propriétés
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-7-4-8-13(12)15-10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAXTDAKAWGEFQ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B1531490.png)
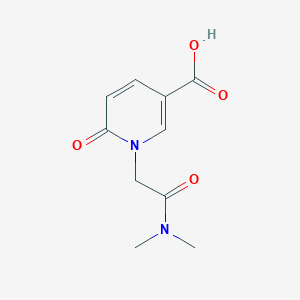
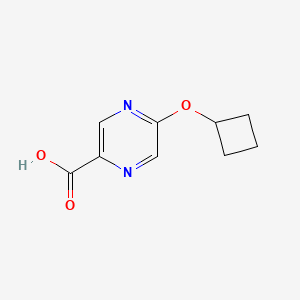
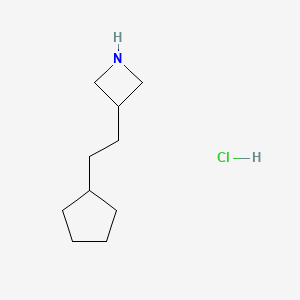
![N-[2-(4-bromophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1531499.png)
![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)
![4-[(2-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1531502.png)
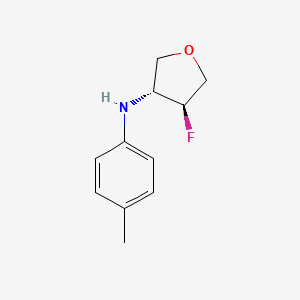

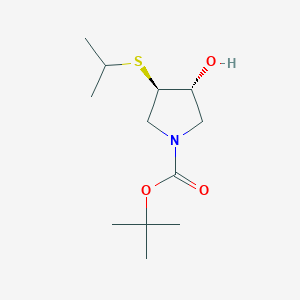
![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)
![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)
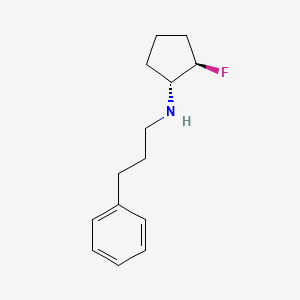
![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)
